molecular formula C18H16BrN3O3S2 B2592578 N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921926-98-9

N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2592578
CAS No.: 921926-98-9
M. Wt: 466.37
InChI Key: SOMRGNYLMFQNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, designed around a core thiazole-acetamide scaffold. This compound is structurally characterized by a 4-bromophenyl group and a 4-methylphenylsulfonamido (tosylamido) moiety, features commonly associated with molecules that exhibit potent biological activity. Its primary research value lies in its potential as a tyrosine kinase inhibitor , with studies on analogous structures suggesting it may target key signaling pathways involved in cellular proliferation and survival. Researchers are investigating this compound for its utility as a chemical probe to elucidate the mechanisms of cancer cell growth and to explore novel approaches for targeted cancer therapy . The incorporation of the sulfonamido group is a strategic element known to enhance binding affinity and selectivity for specific enzymatic targets. This reagent is exclusively for use in non-clinical laboratory studies to advance the development of new therapeutic agents.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S2/c1-12-2-8-16(9-3-12)27(24,25)22-18-21-15(11-26-18)10-17(23)20-14-6-4-13(19)5-7-14/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMRGNYLMFQNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS Number: 921926-98-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrN3O3S2C_{18}H_{16}BrN_{3}O_{3}S_{2}, with a molecular weight of 466.4 g/mol. Its structure features a thiazole ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives for their in vitro activity against Gram-positive and Gram-negative bacteria as well as fungi. The results showed promising activity against several microbial strains, suggesting that the thiazole nucleus plays a crucial role in antimicrobial efficacy by inhibiting lipid biosynthesis in bacterial membranes .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
d1E. coli15
d2S. aureus18
d3C. albicans17
d6P. aeruginosa14

Anticancer Activity

The anticancer potential of this compound was investigated using the MCF7 human breast adenocarcinoma cell line. The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest, likely due to the interaction with specific cellular pathways .

Table 2: Anticancer Activity Against MCF7 Cells

CompoundIC50 (µM)Mechanism of Action
d612Apoptosis induction
d710Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the compound binds effectively to key enzymes involved in cancer progression and bacterial resistance mechanisms, enhancing its potential as a therapeutic agent .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study conducted on a series of thiazole derivatives, including the target compound, revealed that modifications at the phenyl and thiazole positions significantly influenced antimicrobial potency. The presence of electron-withdrawing groups like bromine was found to enhance activity against resistant bacterial strains .
  • Case Study on Cancer Cell Lines :
    In vitro assays using various cancer cell lines indicated that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide involves several chemical reactions that yield derivatives with varying biological activities. The synthetic pathway typically includes:

  • Formation of Thiazole Derivative : Starting from 4-bromoacetophenone and thiourea, the thiazole ring is formed through a condensation reaction.
  • Acetamide Formation : The thiazole derivative is then reacted with chloroacetyl chloride to yield the acetamide structure.
  • Substitution Reactions : Further modifications can introduce various substituents on the aromatic rings, enhancing biological activity.

The molecular structure has been confirmed using spectroscopic techniques such as NMR and IR, which provide insights into the functional groups and bonding characteristics of the compound .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown that certain derivatives possess potent activity, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer effects, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Sulforhodamine B assays indicated that specific derivatives displayed considerable cytotoxicity, suggesting their potential as anticancer agents . Molecular docking studies further elucidate the binding interactions between these compounds and their biological targets, providing a rational basis for their design in drug development .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed that compounds d1, d2, and d3 exhibited promising antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using a turbidimetric method, highlighting the effectiveness of these compounds compared to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, derivatives d6 and d7 were identified as the most potent against MCF7 cells. The study utilized various assays to assess cell viability and proliferation, confirming the potential of these compounds in cancer treatment strategies .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group serves as a reactive site for nucleophilic substitution. This is evidenced by synthetic protocols for structurally related compounds:

  • Aromatic substitution with amines:
    In analogs such as N-(4-bromophenyl)-2-(2,4,5-trimethyl-1,3-thiazol-3-ium-3-yl)acetamide, the bromine undergoes displacement with primary or secondary amines under reflux conditions (e.g., in ethanol or acetonitrile) to yield substituted aniline derivatives .

  • Cross-coupling reactions :
    The bromophenyl group can participate in Suzuki-Miyaura couplings with boronic acids in the presence of palladium catalysts, forming biaryl derivatives. While not directly documented for this compound, similar bromophenyl-containing thiazoles have shown such reactivity .

Key conditions :

Reaction TypeReagents/ConditionsYield (%)Source
Amine substitutionEthanol, reflux, 7–8 h60–75
Palladium-catalyzed couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12 h50–85*

*Inferred from analogous systems.

Hydrolysis of Sulfonamide and Acetamide Groups

The sulfonamide (-SO₂NH-) and acetamide (-NHCO-) linkages are susceptible to hydrolysis under acidic or basic conditions:

  • Sulfonamide hydrolysis :
    Under strong acidic conditions (e.g., HCl/H₂O), the sulfonamide group cleaves to form sulfonic acid and amine derivatives. For example, N-(2-methoxyphenyl)-4-methylbenzenesulfonamide analogs hydrolyze to yield 4-methylbenzenesulfonic acid and 2-methoxyaniline .

  • Acetamide hydrolysis :
    Basic hydrolysis (e.g., NaOH/EtOH) cleaves the acetamide to produce carboxylic acid and 4-bromoaniline. This reaction is critical in metabolic pathways, as seen in liver S9 fraction studies where residual rates of intact compound dropped to <1% after 30 minutes .

Representative data :

Functional GroupConditionsProductsHalf-Life (min)Source
Sulfonamide1 M HCl, reflux, 6 hSulfonic acid + amineN/A
Acetamide2.5 N NaOH, reflux, 6 hCarboxylic acid + 4-bromoaniline<5*

*Estimated from metabolic stability assays.

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes electrophilic substitution, particularly at the 5-position:

  • Nitration :
    Reactions with nitric acid/sulfuric acid mixtures introduce nitro groups, enhancing molecular polarity.

  • Halogenation :
    Chlorination or bromination (e.g., using NBS or Cl₂) occurs under mild conditions, as demonstrated in related 4-methylthiazole derivatives .

Synthetic example :
In the synthesis of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, thiazole rings reacted with 4,7-dichloroquinoline via nucleophilic aromatic substitution, highlighting the ring’s versatility .

Condensation and Cyclization Reactions

The acetamide moiety participates in condensation reactions:

  • Schiff base formation :
    Reaction with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis yields imine derivatives.

  • Heterocyclization :
    Interaction with thiourea or hydrazine derivatives forms fused thiazole or pyrazole rings, respectively .

Documented protocol :

text
Stepwise synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: 1. Condensation of p-bromoacetophenone with thiourea and iodine (reflux, 12 h). 2. Chloroacetylation with chloroacetyl chloride (EtOH, triethylamine, 2–3 h)[3].

Metabolic and Biological Reactivity

In vitro studies reveal enzymatic interactions:

  • Cytochrome P450 oxidation :
    The methyl group on the 4-methylphenylsulfonamido moiety undergoes hydroxylation, forming a hydroxymethyl metabolite .

  • Glucuronidation :
    Phase II metabolism introduces glucuronic acid to the acetamide nitrogen, enhancing solubility for excretion .

Metabolic stability data :

Enzyme SystemResidual Compound (%) after 30 minSource
Mouse liver S90.3–0.7

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH 1–3) : Rapid hydrolysis of sulfonamide and acetamide groups (t₁/₂ < 1 h).

  • Neutral conditions (pH 7.4) : Stable for >24 h, suitable for in vitro assays .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Thiazole-Acetamide Frameworks

Several compounds share structural motifs with the target molecule, differing primarily in substituents and ring systems:

Compound Name Key Substituents/Modifications Synthesis Purity Key References
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) Triazinoindole-thioether moiety instead of thiazole-sulfonamide 95%
2-(2-(4-Chlorophenyl)acryloyl)phenoxy-N,N-diphenylacetamide Chalcone-acrylamide hybrid with diphenylacetamide Not reported
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Amino linker instead of sulfonamido; thiazol-2-yl vs. thiazol-4-yl substitution MIC: 13–27 µM
2-(2-Bromo-4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide (CAS 590400-56-9) Ethylphenoxy and thiazolylsulfamoyl groups; bromo at phenoxy Predicted pKa: 7.01

Key Observations :

  • Thiazole Position : The substitution pattern (thiazol-2-yl vs. thiazol-4-yl) significantly impacts biological activity. For example, thiazol-2-yl derivatives exhibit stronger antimicrobial activity due to enhanced hydrogen bonding .
  • Bromine Placement : Bromine at the phenyl ring (as in the target compound) enhances electron-withdrawing effects, stabilizing the molecule and increasing antimicrobial potency .

Bond Length and Crystallographic Comparisons

The acetamide backbone of the target compound shows bond lengths consistent with derivatives like N-(4-bromophenyl)acetamide (C1–C2: 1.501 Å; N1–C2: 1.347 Å). However, variations arise due to the bulky thiazole-sulfonamido substituent:

  • C–Br Bond : 1.8907 Å in N-(4-bromophenyl)acetamide vs. 1.91 Å in halogenated analogs, suggesting minimal steric distortion despite the thiazole addition.
  • Amide C=O Stretch : IR spectra of related sulfonamides (e.g., compounds 4–6 in ) show C=O absorption at 1663–1682 cm⁻¹, aligning with the target’s expected carbonyl behavior.
Antimicrobial Efficacy

The target compound’s sulfonamido group and bromophenyl moiety correlate with enhanced activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), as seen in analogs like 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide (MIC: 13–27 µM) . Key factors include:

  • Lipophilicity : Higher logP values (e.g., 1.592 in ) improve membrane penetration.
  • Electron-Withdrawing Groups : Bromine and sulfonamido groups increase electrophilicity, disrupting microbial enzyme function .
Comparison with Non-Sulfonamido Derivatives

Compounds lacking sulfonamido groups, such as N-(4-phenoxyphenyl)acetamide derivatives , show reduced potency (MIC > 250 µg/mL), underscoring the critical role of sulfonamido in bioactivity .

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of N-(4-bromophenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For thiazole-acetamide derivatives, stepwise coupling of sulfonamide precursors to thiazole intermediates (e.g., using chloroacetyl chloride in dimethylformamide) is critical . Purification via recrystallization (ethanol or aqueous ethanol) enhances purity, while monitoring reaction time (e.g., 24 hours at room temperature) prevents byproduct formation. Solvent choice (e.g., DMF for solubility) and stoichiometric ratios of reagents (1:1 molar ratio of amine to acylating agent) are key factors .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks), as demonstrated for related bromophenyl-acetamide derivatives . Complementary techniques include:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent integration and regiochemistry.
  • FT-IR : Identification of sulfonamide (S=O stretch ~1350–1150 cm1^{-1}) and acetamide (C=O stretch ~1650 cm1^{-1}) groups.
  • Mass spectrometry (HRMS) : Validation of molecular ion peaks and fragmentation patterns .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. Thiazole-sulfonamide hybrids often exhibit antimicrobial or anticancer activity. For example:

  • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 10–100 µM .
  • Antimicrobial : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Include positive controls (e.g., doxorubicin for anticancer, ampicillin for antimicrobial) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity or pharmacokinetic profile of This compound?

  • Methodological Answer :

  • Lipophilicity Modulation : Introduce trifluoromethyl groups to improve metabolic stability and membrane permeability, as seen in related trifluoromethyl-benzamide analogs .
  • Bioisosteric Replacement : Replace the 4-bromophenyl group with 4-fluorophenyl or chlorophenyl to evaluate SAR effects on target binding .
  • Prodrug Design : Conjugate with ester or amide prodrug moieties to enhance solubility and oral bioavailability .

Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Purity Verification : Use HPLC (>95% purity) to exclude impurities affecting activity .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal Assays : Confirm results with complementary methods (e.g., apoptosis assays alongside MTT data) .
  • Collaborative Validation : Replicate studies in independent labs to rule out protocol-specific biases .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases or proteases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against active sites (e.g., EGFR kinase or bacterial dihydrofolate reductase) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. What are the challenges in analyzing intermolecular interactions in crystalline forms of this compound?

  • Methodological Answer : SCXRD analysis reveals non-covalent interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking), but challenges include:

  • Disorder Management : Address crystallographic disorder via refinement software (SHELXL) .
  • Thermal Motion : Apply anisotropic displacement parameters for heavy atoms to improve model accuracy .
  • Polymorphism Screening : Use solvent-drop grinding to identify alternate crystal forms with distinct packing motifs .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :

  • Solubility Testing : Use UV-Vis spectroscopy or gravimetric methods in standardized solvents (e.g., DMSO, ethanol, hexane) .
  • Temperature Dependence : Measure solubility at 25°C vs. 37°C to assess thermodynamic vs. kinetic factors.
  • Particle Size Control : Sieve crystals to uniform size (e.g., 50–100 µm) to eliminate surface area effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.